molecular formula C17H16O3 B2858561 3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester CAS No. 728918-83-0

3'-Formyl-biphenyl-3-carboxylic acid isopropyl ester

Cat. No.: B2858561
CAS No.: 728918-83-0
M. Wt: 268.312
InChI Key: JUCNMNSOYCGOMN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester typically involves the esterification of 3’-Formyl-biphenyl-3-carboxylic acid with isopropyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

The process would likely be optimized for higher yields and purity, with additional steps for purification such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can act as an electrophile, participating in nucleophilic addition reactions with biological nucleophiles like amino acids or nucleotides. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Formyl-biphenyl-3-carboxylic acid isopropyl ester is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

propan-2-yl 3-(3-formylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-12(2)20-17(19)16-8-4-7-15(10-16)14-6-3-5-13(9-14)11-18/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCNMNSOYCGOMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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